Centchroman

Vue d'ensemble

Description

Il a été introduit pour la première fois en Inde au début des années 1990 et est commercialisé sous divers noms de marque tels que Saheli, Centron et Sevista . L'ormeloxifène est connu pour son schéma posologique hebdomadaire unique, ce qui en fait une option pratique pour les femmes qui préfèrent les contraceptifs oraux mais trouvent l'administration quotidienne difficile .

Méthodes De Préparation

L'ormeloxifène est synthétisé par une série de réactions chimiques impliquant la formation de sa structure cyclique chromane. La préparation commerciale du chlorhydrate d'ormeloxifène implique la séparation chirale de ses isomères d- et l- à l'aide d'une chromatographie liquide haute performance (HPLC). La phase mobile est généralement constituée d'hexane, d'isopropanol, de méthanol et de triéthylamine . Les bases libres des énantiomères respectifs sont libérées par hydrolyse alcaline et transformées en leurs chlorhydrates . Les méthodes de production industrielle peuvent impliquer l'utilisation de lipases de Candida rugosa immobilisées pour la résolution enzymatique des racémates .

Analyse Des Réactions Chimiques

L'ormeloxifène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'ormeloxifène peut conduire à la formation de sa cétone correspondante, tandis que la réduction peut donner son dérivé alcoolique .

Applications de recherche scientifique

Il a montré des résultats prometteurs dans le traitement de divers cancers, notamment le cancer du sein et de la prostate . L'ormeloxifène inhibe le processus de transition épithéliale-mésenchymateuse (TEM), réduit la croissance tumorale et induit l'apoptose dans les cellules cancéreuses . De plus, l'ormeloxifène a été étudié pour son utilisation potentielle dans le traitement de l'ostéoporose, de la dermatite, de la resténose, de l'endométriose et des fibromes utérins . Son mécanisme d'action unique et sa modulation sélective des récepteurs des œstrogènes en font un composé précieux dans la recherche scientifique.

Mécanisme d'action

L'ormeloxifène exerce ses effets en modulant les récepteurs des œstrogènes. Il a à la fois une activité œstrogénique et anti-œstrogénique, selon le tissu cible . En tant que contraceptif, l'ormeloxifène inhibe la réceptivité endométriale aux signaux du blastocyste, empêchant l'implantation sans affecter d'autres processus reproductifs tels que l'ovulation et la fécondation . Dans le traitement du cancer, l'ormeloxifène inhibe la signalisation oncogénique de la β-caténine et la progression de la TEM, ce qui entraîne une réduction de la croissance tumorale et des métastases .

Applications De Recherche Scientifique

Contraceptive Use

Centchroman is primarily recognized for its role as a contraceptive agent. It functions by preventing the implantation of the blastocyst in the endometrium without suppressing ovulation or interfering with the hypothalamic-pituitary-ovarian axis. This unique mechanism allows for a high level of safety and minimal side effects compared to traditional hormonal contraceptives.

Clinical Studies

A scoping review identified multiple studies demonstrating this compound's effectiveness as both a weekly and post-coital contraceptive. For instance, one study included 100 patients over 18 months, showing high acceptability and efficacy among postpartum and post-abortal women .

| Study Type | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Observational Study | 100 | 18 months | High acceptability; effective in preventing pregnancy |

| Pharmacokinetic Study | Varies | - | Concentration in uterus higher than serum; binds strongly to plasma proteins |

Therapeutic Applications Beyond Contraception

Beyond its contraceptive properties, this compound has shown promise in treating various gynecological conditions and cancers.

Management of Gynecological Disorders

This compound has been utilized in managing conditions such as:

- Dysfunctional Uterine Bleeding (DUB) : Studies indicate that it effectively regulates menstrual cycles without significant side effects .

- Mastalgia and Fibroadenoma : Its SERM properties make it suitable for treating breast-related disorders .

Anti-Cancer Activity

Recent research has highlighted this compound's potential in oncology, particularly against hormone-dependent cancers:

- Breast Cancer : A study indicated that this compound enhances therapeutic efficacy when combined with dietary bioactive compounds like diindolylmethane, potentially resensitizing multidrug-resistant cancer cells .

- Mechanisms : It is believed that this compound may work by modulating estrogen receptors and influencing pathways involved in cell proliferation and apoptosis.

Safety Profile and Side Effects

This compound is noted for its favorable safety profile:

Mécanisme D'action

Ormeloxifene exerts its effects by modulating estrogen receptors. It has both estrogenic and anti-estrogenic activity, depending on the target tissue . As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes such as ovulation and fertilization . In cancer treatment, ormeloxifene inhibits oncogenic β-catenin signaling and EMT progression, leading to reduced tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

L'ormeloxifène est unique parmi les modulateurs sélectifs des récepteurs des œstrogènes en raison de son schéma posologique hebdomadaire et de sa nature non stéroïdienne. Des composés similaires comprennent le raloxifène, le tamoxifène et le torémifène, qui sont également des SERM utilisés dans diverses applications thérapeutiques . Contrairement à l'ormeloxifène, ces composés sont généralement administrés quotidiennement et ont des profils pharmacocinétiques et des profils d'effets secondaires différents . Les propriétés uniques de l'ormeloxifène en font une alternative précieuse à la fois dans les contextes contraceptif et thérapeutique.

Activité Biologique

Centchroman, also known as Ormeloxifene, is a non-steroidal, non-hormonal oral contraceptive that has garnered attention for its unique pharmacological properties and therapeutic applications. This article explores the biological activity of this compound, examining its contraceptive efficacy, mechanisms of action, pharmacokinetics, and associated clinical findings.

This compound exhibits multiple mechanisms that contribute to its contraceptive effects:

- Endometrial Receptivity : this compound alters endometrial receptivity by inhibiting the signals necessary for blastocyst implantation. This is achieved through:

- Hormonal Profile : The compound displays weak estrogenic activity and potent antiestrogenic effects. It does not interfere with ovulation or alter the hypothalamus-pituitary-ovarian axis, making it distinct from hormonal contraceptives .

- Pharmacokinetics : this compound is rapidly absorbed and reaches higher concentrations in the uterus compared to serum levels. The pharmacokinetic profile indicates a half-life of approximately 24 hours in plasma, with metabolites detectable in various tissues for extended periods .

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety profile of this compound:

- Contraceptive Effectiveness : In a study involving 146 women using this compound, the Pearl index was calculated at 2.05, indicating a relatively low failure rate compared to other contraceptive methods. Pregnancy occurred in only three cases during the first three months of use .

- Menstrual Benefits : A notable finding was that 21% of women reported relief from menorrhagia after starting this compound. Additionally, menstrual irregularities were common complaints, with delayed cycles reported by 15% of users .

Table 1: Summary of Clinical Findings on this compound

| Study Parameter | Findings |

|---|---|

| Pearl Index | 2.05 (low failure rate) |

| Duration of Use | 3 to 12 months |

| Major Side Effects | Delayed cycles (15%), irregular cycles (10.95%) |

| Relief from Menorrhagia | 21% reported improvement |

| Discontinuation Rate | 31.5% due to menstrual irregularities |

Case Studies

- Postpartum Use : A study highlighted that this compound is particularly beneficial for postpartum contraception due to its safety profile for breastfeeding mothers. Among postpartum users, no adverse effects were observed on newborns .

- Long-term Effects : In a longitudinal study, women using this compound for over six months noted decreased menstrual blood loss and improved cycle regularity over time .

Safety Profile

The safety profile of this compound is generally favorable:

- Side Effects : Reported side effects were minimal, with only about 10% experiencing any adverse reactions such as headaches or malaise .

- Impact on Fertility : Importantly, this compound does not disrupt normal reproductive functions or hormonal balances in women, making it a viable option for those seeking non-hormonal contraception .

Propriétés

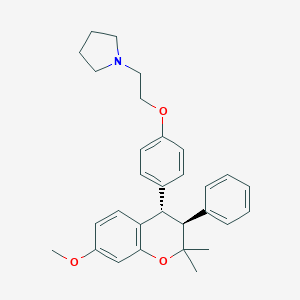

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does centchroman exert its contraceptive effect?

A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]

Q2: Does this compound exhibit any estrogenic or anti-estrogenic effects?

A3: this compound exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]

Q4: Are there any published X-ray crystallographic studies on this compound?

A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of this compound. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []

Q5: How is this compound formulated for administration?

A6: this compound is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties or has applications in catalysis.

Q7: Have there been any computational studies on this compound?

A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between this compound and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.

Q8: How does the structure of this compound contribute to its activity?

A9: The structure of this compound, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.